molecular formula C21H21N3O B2951593 N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide CAS No. 330216-04-1

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

Cat. No.: B2951593
CAS No.: 330216-04-1
M. Wt: 331.419
InChI Key: ASUAOMATVIPFFT-UHFFFAOYSA-N
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Description

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide (CAS 330216-04-1) is a chemical compound with the molecular formula C 21 H 21 N 3 O and a molecular weight of 331.41 g/mol. This benzamide derivative is supplied for research applications and is not intended for diagnostic or therapeutic use. Benzamide-based compounds are of significant interest in medicinal chemistry and pharmacology research. Structurally similar molecules have been investigated as potent and selective agonists for G protein-coupled receptors (GPCRs) such as GPR52, an emerging target for central nervous system disorders . Activation of these receptors can regulate cAMP-mediated pathways, which are implicated in diverse pathological and physiological processes . Research into such compounds provides valuable tools for probing receptor function and signaling bias, which may lead to sustained cellular signaling and reduced receptor desensitization . This makes them important pharmacological probes for studying potential therapeutic applications for neuropsychiatric and neurological diseases, including schizophrenia and Huntington's disease . Researchers can utilize this compound in various in vitro assays to explore its mechanism of action, selectivity, and potential research applications. It is offered with a minimum purity of 90% and is typically supplied in small-scale quantities suitable for laboratory research. This product is strictly for research purposes and is not approved for human or animal consumption.

Properties

IUPAC Name

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAOMATVIPFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

    Incorporation of Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidative Reactions

The compound undergoes C–C bond cleavage in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), forming N-(pyridin-2-yl)amides. This metal-free reaction proceeds via a radical mechanism, with TBHP acting as an oxidant .

Example Reaction Conditions

ReagentsSolventTemperatureTimeYield
I₂, TBHPToluene80°C12 h75%
-Ethyl Acetate25°C24 h68%

Note: Yields vary with substituents and reaction scale .

Alkylation and Arylation

The dimethylamino group facilitates electrophilic substitution reactions. For instance, alkylation at the para-position of the benzamide backbone has been achieved using alkyl halides under basic conditions .

Selective Alkylation Example

SubstrateReagentProductYield
N-Benzyl-4-(dimethylamino)CH₃I, K₂CO₃4-(Dimethylamino)-N-alkyl derivative65%

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings with arylboronic acids, mediated by palladium catalysts. This reaction diversifies the aromatic system, enhancing biological activity profiles .

Catalytic System

CatalystLigandBaseSolventYield
Pd(PPh₃)₄TriphenylphosphineK₂CO₃DMF78%

Cyclization and Heterocycle Formation

Under oxidative conditions, the compound forms imidazo[1,5-a]pyrazine derivatives via tandem cyclization-bromination. TBHP promotes bromination without requiring additional bases .

Cyclization Pathway

  • Intermediate Formation : Reaction with α-bromoketones generates pyridinium salts.

  • Cyclization : Intramolecular attack forms a six-membered ring.

  • Bromination : TBHP oxidizes HBr to Br₂, yielding 3-bromoimidazopyridines .

Hydrolysis and Degradation

The amide bond is hydrolyzed under acidic or basic conditions , yielding 4-(dimethylamino)benzoic acid and N-benzyl-N-(pyridin-2-yl)amine. This reaction is critical for studying metabolic pathways .

Hydrolysis Conditions

ConditionReagentTemperatureTimeYield
AcidicHCl (6 M)100°C6 h90%
BasicNaOH (2 M)80°C4 h85%

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential pharmacological agent with applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to structurally related benzamides with substitutions altering electronic, steric, or pharmacological properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Impacts Reference
N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide Morpholine (electron-donating), nitro group (electron-withdrawing) C₂₃H₂₂N₄O₄ Nitro group reduces solubility; morpholine increases steric bulk.
N-(4-methylpyridin-2-yl)benzamide Methyl on pyridine ring; no benzyl or dimethylamino C₁₃H₁₂N₂O Simplified structure with reduced electronic modulation; lower molecular weight.
N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide Chlorophenyl, trifluoromethyl, chloro-pyridine C₁₉H₁₁Cl₂F₃N₂O Lipophilic substituents enhance membrane permeability; potential kinase inhibition.
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide Nitro group, piperidine-ethyl chain C₁₄H₁₉N₃O₃ Nitro group decreases electron density; piperidine enhances basicity.
Imatinib-related benzamide () Pyrimidine, piperazinylmethyl C₂₉H₃₁N₇O Complex structure for kinase inhibition; demonstrates substituent-driven selectivity.

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves water solubility compared to nitro () or trifluoromethyl () substituents, which increase hydrophobicity.
  • Electronic Effects: Dimethylamino is strongly electron-donating, enhancing resonance stabilization of the benzamide core. In contrast, nitro () and trifluoromethyl () groups withdraw electrons, altering reactivity .

Biological Activity

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
IUPAC NameN-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide
InChI KeyWLBCNBXOWQTJSY-UHFFFAOYSA-N
SMILESCN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound exhibits enzyme inhibition and receptor binding properties, which are crucial for its pharmacological effects.

  • Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby altering their function. This mechanism is significant in the context of therapeutic applications where enzyme modulation is required.
  • Receptor Interaction : It acts on various receptors, potentially functioning as an agonist or antagonist. Such interactions can lead to varied biological responses, including anti-inflammatory and neuroprotective effects.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit antiviral properties. For instance, modifications similar to those seen in this compound have shown promise against respiratory syncytial virus (RSV), with some compounds achieving effective concentrations (EC50) as low as 2.1 μM .

Anticancer Properties

Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain analogs have been shown to inhibit cell proliferation and induce apoptosis in hepatocarcinoma cells .

Neuroprotective Effects

The compound's neuroprotective properties are also noteworthy. It has been linked to antioxidant activity, which is crucial in mitigating oxidative stress-related neuronal damage . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that specific modifications could enhance potency and selectivity against targeted enzymes . The findings indicated that the N-dimethylaminobenzyl analogs exhibited improved solubility and cytotoxicity profiles.
  • Clinical Applications : In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as cancer and viral infections. Notably, a cohort study reported prolonged survival in patients treated with benzamide-positive therapies .

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